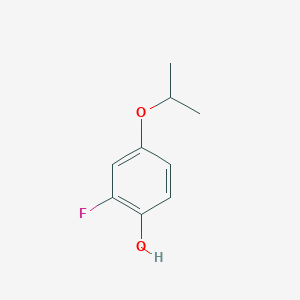

2-Fluoro-4-(propan-2-yloxy)phenol

Description

2-Fluoro-4-(propan-2-yloxy)phenol is a fluorinated phenolic derivative characterized by a hydroxyl group at the para position, a fluorine atom at the ortho position, and a propan-2-yloxy (isopropoxy) substituent at the meta position. Its structure combines electron-withdrawing (fluoro) and electron-donating (isopropoxy) groups, which influence its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-fluoro-4-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWJWIPLKBOZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(propan-2-yloxy)phenol typically involves the reaction of 2-fluorophenol with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:

Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

Temperature: Elevated temperatures around 60-80°C to facilitate the reaction.

Solvent: Common solvents include ethanol or methanol to dissolve the reactants and catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 2-fluoro-4-(propan-2-yloxy)quinone.

Reduction: Formation of 2-fluoro-4-(propan-2-yloxy)hydroquinone.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(propan-2-yloxy)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(propan-2-yloxy)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties.

Comparison with Similar Compounds

2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol (CAS 1261997-87-8)

- Structure : Contains a biphenyl core with two fluorine atoms (ortho and para positions) and a hydroxyl group.

- Molecular Formula : C₁₂H₈F₂O₂ (MW: 222.19) .

- Comparison: Polarity: The biphenyl structure increases hydrophobicity compared to 2-Fluoro-4-(propan-2-yloxy)phenol. Bioactivity: Fluorinated biphenyls are common in anticancer and anti-inflammatory agents; the hydroxyl group may enhance hydrogen bonding with biological targets .

4-Fluoro-2-(4-{[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino}-6,7-dimethoxyquinazolin-2-yl)phenol

- Structure : Incorporates a quinazoline ring and a pyrrolidine moiety, increasing structural complexity.

- Comparison: Solubility: The quinazoline and pyrrolidine groups improve water solubility compared to simpler fluorophenols. Target Selectivity: The extended structure enables specific protein interactions, unlike the simpler this compound .

Propan-2-yl-4-(4-fluorophenyl)-3-hydroxy-6-methyl-2-phenyl-4,5-dihydro-2H-indazole-5-carboxylate

- Structure : Features an indazole core with fluorophenyl and ester groups.

- Physicochemical Properties : The ester group increases lipophilicity (logP ~3.5), while the indazole ring contributes to π-π stacking .

- Comparison: Stability: The indazole scaffold may confer greater metabolic stability than phenolic derivatives. Synthetic Complexity: Requires multi-step synthesis, unlike the straightforward alkylation used for this compound .

Physicochemical Properties

<sup>*</sup>Calculated using fragment-based methods (e.g., XLogP3).

Key Observations :

- Fluorine substitution consistently lowers solubility compared to non-fluorinated analogs.

- Bulky substituents (e.g., quinazoline) counteract this trend by introducing polar functional groups .

Biological Activity

2-Fluoro-4-(propan-2-yloxy)phenol is an organofluorine compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a fluorine atom and a propan-2-yloxy group attached to a phenolic ring, suggests promising applications in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic properties.

The molecular formula for this compound is , with a molecular weight of approximately 184.21 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a candidate for developing new antibacterial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Preliminary data suggest that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders.

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity and cellular signaling pathways. The fluorine atom enhances the compound's stability and bioavailability, making it more effective in biological systems.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several phenolic compounds, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be in the low micromolar range, indicating strong antibacterial potential.

Antioxidant Activity Assessment

Another investigation focused on assessing the antioxidant properties of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results showed that this compound exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | Contains fluorine and propan-2-yloxy group | |

| 2-Fluoro-4-methoxyphenol | Methoxy group instead of propan-2-yloxy | |

| 4-Fluoro-2-(propan-2-yloxy)phenol | Different positional arrangement of functional groups |

The comparison highlights how structural variations can influence biological activity and reactivity profiles among similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.